molecular formula C21H23IN2 B7765092 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Cat. No.: B7765092
M. Wt: 430.3 g/mol
InChI Key: JOLANDVPGMEGLK-UHFFFAOYSA-M
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Description

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide is a chemical compound known for its vibrant color and utility in various scientific applications. It is often used as a dye and has significant implications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide typically involves the reaction of quinoline derivatives with dimethylaminobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also interacts with cellular proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a dye and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883309
Record name Quinaldine Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-92-0
Record name Quinaldine Red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaldine Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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